An In-depth Technical Guide to the Synthesis of (2-Bromo-5-fluorophenyl)(morpholino)methanone
An In-depth Technical Guide to the Synthesis of (2-Bromo-5-fluorophenyl)(morpholino)methanone
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing (2-Bromo-5-fluorophenyl)(morpholino)methanone, a compound of interest in medicinal chemistry and drug discovery. The morpholine moiety is a prevalent scaffold in numerous biologically active compounds, and the unique substitution pattern of the phenyl ring offers opportunities for developing novel therapeutic agents. This document details two primary and robust synthetic strategies: the acylation of morpholine with 2-bromo-5-fluorobenzoyl chloride and the direct amide coupling of 2-bromo-5-fluorobenzoic acid with morpholine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, detailed experimental protocols, and guidance on product purification and characterization.
Introduction
(2-Bromo-5-fluorophenyl)(morpholino)methanone is an organic compound featuring a 2-bromo-5-fluorophenyl group linked to a morpholine ring via a carbonyl bridge.[1] While its specific applications are not extensively documented in publicly available literature, its structural motifs are of significant interest in the field of medicinal chemistry. The morpholine ring is a common constituent in many approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The bromo and fluoro substituents on the phenyl ring provide handles for further chemical modification and can influence the compound's electronic properties and biological activity.
This guide will explore the two most practical and efficient methods for the synthesis of this target molecule, providing the necessary information for its successful preparation and characterization in a laboratory setting.
Physicochemical Properties
While extensive experimental data for the target compound is not widely published, some of its properties can be summarized based on available information and comparison with similar structures.
| Property | Value | Source |
| CAS Number | 951884-11-0 | [1] |
| Molecular Formula | C₁₁H₁₁BrFNO₂ | [1] |
| Molecular Weight | 288.11 g/mol | [1] |
| Appearance | Expected to be a white solid | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and dimethyl sulfoxide.[1] |
Synthetic Pathways
The synthesis of (2-Bromo-5-fluorophenyl)(morpholino)methanone can be reliably achieved through two primary pathways, both of which are standard and well-established transformations in organic chemistry.
Pathway 1: Acylation of Morpholine with 2-Bromo-5-fluorobenzoyl Chloride
This classic two-step approach is often favored for its simplicity and typically high yields. It involves the initial conversion of 2-bromo-5-fluorobenzoic acid to its more reactive acyl chloride derivative, which is then reacted with morpholine to form the desired amide.
The conversion of the carboxylic acid to the acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, though oxalyl chloride can also be used. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.
Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride gas, yielding the acyl chloride.
Caption: Synthesis of 2-Bromo-5-fluorobenzoyl Chloride.
The second step involves the nucleophilic acyl substitution reaction between the synthesized 2-bromo-5-fluorobenzoyl chloride and morpholine. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the hydrochloric acid byproduct generated during the reaction.
Reaction Mechanism: The lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of the chloride ion, followed by deprotonation of the nitrogen by the base, yields the final amide product.
Pathway 2: Direct Amide Coupling of 2-Bromo-5-fluorobenzoic Acid and Morpholine
This one-pot synthesis method avoids the isolation of the acyl chloride intermediate by employing a coupling reagent to activate the carboxylic acid in situ. This approach is often preferred for its operational simplicity and the use of milder reaction conditions.
A variety of coupling reagents are available for this transformation, with uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium salts being highly effective.[2]
Mechanism with HATU: In the presence of a non-nucleophilic base like DIPEA, HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. This intermediate is then readily attacked by the amine (morpholine) to form the amide bond. The byproducts of this reaction are generally soluble and can be easily removed during workup.
Caption: Direct Amide Coupling Workflow.
Experimental Protocols
The following protocols are based on general procedures for the synthesis of similar compounds and should be adapted and optimized as necessary.
Protocol for Pathway 1: Acyl Chloride Formation and Subsequent Amidation
Step 1: Preparation of 2-Bromo-5-fluorobenzoyl Chloride
-
Materials:
-
2-Bromo-5-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Anhydrous toluene or dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-bromo-5-fluorobenzoic acid (1.0 eq) in anhydrous toluene or DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The crude 2-bromo-5-fluorobenzoyl chloride can be used in the next step without further purification.
-
Step 2: Synthesis of (2-Bromo-5-fluorophenyl)(morpholino)methanone
-
Materials:
-
Crude 2-bromo-5-fluorobenzoyl chloride (from Step 1)
-
Morpholine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
In a separate flask, dissolve morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 2-bromo-5-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the morpholine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol for Pathway 2: Direct Amide Coupling using HATU
-
Materials:
-
2-Bromo-5-fluorobenzoic acid
-
Morpholine
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
-
Procedure:
-
To a dry round-bottom flask, add 2-bromo-5-fluorobenzoic acid (1.0 eq), HATU (1.1 eq), and morpholine (1.1 eq).
-
Dissolve the solids in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Characterization
The crude (2-Bromo-5-fluorophenyl)(morpholino)methanone obtained from either pathway will likely require purification to remove any unreacted starting materials and reaction byproducts.
Purification
-
Column Chromatography: Flash column chromatography on silica gel is a standard and effective method for purifying the final product. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this type. The exact solvent system should be determined by TLC analysis.
Characterization
-
¹H NMR:
-
The aromatic protons on the 2-bromo-5-fluorophenyl ring are expected to appear as multiplets in the range of δ 7.0-7.8 ppm.
-
The morpholine protons typically show two broad multiplets, one for the protons adjacent to the oxygen (downfield, around δ 3.6-3.8 ppm) and one for the protons adjacent to the nitrogen (upfield, around δ 3.4-3.6 ppm).[3]
-
-
¹³C NMR:
-
The carbonyl carbon should appear in the range of δ 165-170 ppm.
-
The aromatic carbons will be observed in the region of δ 115-160 ppm, with the carbon attached to the fluorine showing a large coupling constant (¹JCF).
-
The morpholine carbons adjacent to the oxygen will be in the range of δ 66-68 ppm, and those adjacent to the nitrogen will be in the range of δ 42-48 ppm.[3]
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected around 1630-1660 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 2850-3100 cm⁻¹.
-
C-O stretching of the morpholine ether linkage will be present around 1115 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (288.11 g/mol ). The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be clearly visible for the molecular ion and any bromine-containing fragments.
-
Conclusion
The synthesis of (2-Bromo-5-fluorophenyl)(morpholino)methanone can be effectively achieved through two well-established synthetic routes. The choice between the acyl chloride pathway and the direct amide coupling method will depend on the specific requirements of the researcher, including scale, available reagents, and desired reaction conditions. Both methods are robust and, with appropriate purification, can yield the target compound in high purity. The characterization data provided, though predictive, offers a solid framework for confirming the identity and purity of the synthesized product. This guide serves as a valuable resource for chemists in the fields of organic synthesis and medicinal chemistry, enabling the reliable preparation of this and similar compounds for further research and development.
References
- Fang, W., Deng, Q., Xu, M., & Tu, T. (2013). Supporting Information - A Mild and Efficient Nickel-Catalyzed Amidation of Aldehydes with Amines. The Royal Society of Chemistry.
-
ChemBK. (2024, April 9). (2-Bromo-5-fluorophenyl)(morpholino)methanone. Retrieved from [Link]
-
Kaur, P., Singh, G., & Kumar, H. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega. Retrieved from [Link]
